molecular formula C14H14N2O4 B11846452 Coumarin, 3-nitro-4-piperidino- CAS No. 38464-22-1

Coumarin, 3-nitro-4-piperidino-

Cat. No.: B11846452
CAS No.: 38464-22-1
M. Wt: 274.27 g/mol
InChI Key: DMELURZBMAWHKC-UHFFFAOYSA-N
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Description

Coumarin, 3-nitro-4-piperidino-, is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin, 3-nitro-4-piperidino-, typically involves the nitration of coumarin followed by the introduction of the piperidino group. One common method is the nitration of coumarin using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 3-position. The resulting 3-nitrocoumarin is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield Coumarin, 3-nitro-4-piperidino-.

Industrial Production Methods

Industrial production of Coumarin, 3-nitro-4-piperidino-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Coumarin, 3-nitro-4-piperidino-, undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced coumarin derivatives, and substituted coumarin derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Coumarin, 3-nitro-4-piperidino-, has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of fluorescent dyes and sensors due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of Coumarin, 3-nitro-4-piperidino-, involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperidino group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The compound’s effects are mediated through pathways involved in oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrocoumarin: Lacks the piperidino group, resulting in different chemical and biological properties.

    4-Piperidinocoumarin:

    Coumarin: The parent compound, with a simpler structure and different biological activities.

Uniqueness

Coumarin, 3-nitro-4-piperidino-, is unique due to the presence of both the nitro and piperidino groups, which confer distinct chemical reactivity and biological activities. This combination enhances its potential as a versatile compound in various fields of research and industry.

Properties

CAS No.

38464-22-1

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

3-nitro-4-piperidin-1-ylchromen-2-one

InChI

InChI=1S/C14H14N2O4/c17-14-13(16(18)19)12(15-8-4-1-5-9-15)10-6-2-3-7-11(10)20-14/h2-3,6-7H,1,4-5,8-9H2

InChI Key

DMELURZBMAWHKC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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